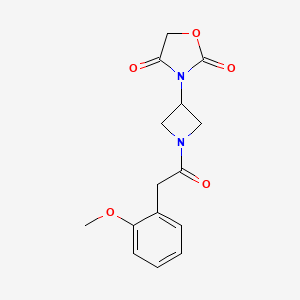
3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H16N2O5 and its molecular weight is 304.302. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a derivative of oxazolidine and azetidine that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features an oxazolidine core linked to an azetidine moiety and a methoxyphenylacetyl group, which may influence its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. For instance, 3-acetyl-1,3,4-oxadiazoline derivatives demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. and Escherichia coli . The mechanism of action is believed to involve the inhibition of biofilm formation through the disruption of gene transcription related to bacterial virulence.
Table 1: Antimicrobial Activity of Oxazolidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Acetyl-Oxazolidine | Staphylococcus aureus | 32 µg/mL |
| 3-Acetyl-Oxazolidine | Escherichia coli | 64 µg/mL |
| 3-Acetyl-Oxazolidine | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of oxazolidine derivatives has been explored in various studies. A notable study evaluated the antiproliferative effects of synthesized thiazolidin-2,4-dione derivatives against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results showed that some derivatives exhibited IC50 values lower than standard chemotherapeutics like irinotecan .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|---|
| Compound 18 | MCF-7 | 10 | Irinotecan (20 µM) |
| Compound 18 | A549 | 15 | Adriamycin (25 µM) |
| Compound 18 | HepG2 | 12 | Doxorubicin (30 µM) |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on L929 normal cell lines indicated that while some derivatives displayed cytotoxic effects at higher concentrations, others enhanced cell viability .
Table 3: Cytotoxicity Results on L929 Cells
| Compound Name | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 100 | 75 |
| Compound B | 200 | 50 |
| Control | - | 100 |
Case Studies
A case study involving the synthesis and evaluation of thiazolidin-2,4-dione derivatives highlighted their potential as novel anticancer agents. The study found that these compounds not only inhibited cancer cell proliferation but also modulated metabolic pathways associated with insulin sensitivity .
Furthermore, research on the biological activity of oxadiazole derivatives indicated their effectiveness against resistant bacterial strains and their low toxicity towards normal cells, making them promising candidates for further development .
Eigenschaften
IUPAC Name |
3-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-21-12-5-3-2-4-10(12)6-13(18)16-7-11(8-16)17-14(19)9-22-15(17)20/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAHRHUXGVNFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














